4-Hydroxybenzenesulfonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5O4S- |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O4S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H,8,9,10)/p-1 |
InChI Key |
FEPBITJSIHRMRT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-] |
Origin of Product |
United States |
**synthetic Methodologies and Chemical Transformations**
Established Synthetic Pathways for 4-Hydroxybenzenesulfonate
The primary industrial method for synthesizing this compound is through the electrophilic aromatic sulfonation of phenol (B47542). wikipedia.orgwikipedia.org This reaction is a classic example of electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org
The sulfonation of phenol is typically carried out by heating it with concentrated sulfuric acid. wikipedia.orgmlsu.ac.in The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which facilitates the electrophilic attack on the benzene (B151609) ring. wikipedia.orgmlsu.ac.inchemistrysteps.com The reaction proceeds through the attack of the electron-rich aromatic ring on the electrophile, which is sulfur trioxide (SO₃) or its protonated form, generated from sulfuric acid. wikipedia.orgmasterorganicchemistry.com
A common industrial procedure involves reacting phenol with an excess of 96% sulfuric acid. chemicalbook.com Initially, the mixture is heated to around 50°C, and then the temperature is raised to approximately 110°C for several hours to drive the reaction to completion. chemicalbook.com During this time, water formed in the reaction is distilled off to shift the equilibrium towards the product. chemicalbook.com
The distribution of ortho and para isomers in the sulfonation of phenol is highly dependent on the reaction temperature. mlsu.ac.in
Kinetic vs. Thermodynamic Control: At lower temperatures (around room temperature or slightly above), the reaction is under kinetic control, favoring the formation of the ortho isomer, 2-hydroxybenzenesulfonic acid. mlsu.ac.insmolecule.com This is attributed to the lower activation energy for the ortho attack. smolecule.com
Isomerization to the Para Product: At higher temperatures (typically around 100-110°C), the reaction is under thermodynamic control. mlsu.ac.in The initially formed ortho isomer rearranges to the more stable para isomer, 4-hydroxybenzenesulfonic acid. mlsu.ac.in This thermal rearrangement is a key step in obtaining a high yield of the desired para product.
The following table summarizes the effect of temperature on the isomeric distribution:
| Temperature | Predominant Isomer | Control |
| Low (e.g., 280 K) | 2-hydroxybenzenesulfonic acid (ortho) | Kinetic |
| High (e.g., 370 K) | 4-hydroxybenzenesulfonic acid (para) | Thermodynamic |
This table illustrates the general trend of isomeric distribution based on reaction temperature during the sulfonation of phenol.
Prolonged heating at elevated temperatures ensures the near-complete conversion of the ortho isomer to the para isomer, resulting in a crude product with a high percentage of 4-hydroxybenzenesulfonic acid. chemicalbook.com
Advanced Synthetic Approaches
In addition to the traditional sulfonation methods, researchers have explored more advanced techniques to synthesize this compound and its derivatives, often with improved yields and milder reaction conditions.
A notable advanced method involves the ultrasonically assisted synthesis of aromatic sulfonic acids, including 4-hydroxybenzenesulfonic acid, under Vilsmeier-Haack (VH) conditions. scirp.orgsemanticscholar.orgresearchgate.net The Vilsmeier-Haack reagent, typically a mixture of dimethylformamide (DMF) and an oxychloride like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), is known for its use in formylation reactions but can also facilitate sulfonation. scirp.orgsemanticscholar.orgresearchgate.net
In this method, the sulfonation of phenols is carried out in the presence of the VH reagent and sodium bisulfite (NaHSO₃) in a solvent like acetonitrile (B52724) at room temperature. scirp.orgsemanticscholar.orgresearchgate.net The use of ultrasound irradiation has been shown to significantly enhance the reaction rate and yield compared to conventional stirring methods. semanticscholar.orgresearchgate.net This rate enhancement is attributed to the phenomenon of cavitation, which creates localized high temperatures and pressures, thereby accelerating the chemical reaction. semanticscholar.org This approach offers a greener alternative by reducing reaction times and often improving product yields. semanticscholar.orgresearchgate.net
A typical experimental setup involves sonicating a mixture of the phenolic substrate, the VH reagent, and sodium bisulfite in acetonitrile. scirp.orgsemanticscholar.org The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated and purified. semanticscholar.org
Derivatization of this compound is crucial for creating a diverse range of compounds with specific properties. These strategies often involve reactions of the hydroxyl or sulfonic acid functional groups.
One approach involves the synthesis of sulfonamide derivatives. For instance, 4-aminobenzenesulfonamide can be reacted with a substituted benzaldehyde (B42025) via reductive amination to yield N-substituted benzenesulfonamide (B165840) derivatives. nih.gov This method allows for the introduction of various functionalities to the core structure. nih.gov
Another strategy focuses on creating ester derivatives. For example, alkanoate esters of 4-hydroxybenzenesulfonic acid can be synthesized. google.com This can be achieved by reacting an aryl alkanoate ester with a sulfonating agent. google.com The use of trifluoroacetic anhydride (B1165640) (TFAA) has been shown to be effective in promoting these esterification reactions, often leading to high yields under mild conditions. google.com
Derivatization is also employed in analytical chemistry, for example, in gas chromatography (GC) analysis, where polar compounds like this compound are converted into more volatile derivatives through processes like alkylation or acylation to improve their chromatographic behavior. researchgate.net
Functional Group Interconversions and Modifications of this compound
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis to transform one functional group into another, enabling the synthesis of a wide array of derivatives from a common starting material. flashcards.worldic.ac.ukslideshare.net For this compound, both the hydroxyl and the sulfonic acid groups can be subjected to various interconversions.
The hydroxyl group can undergo typical phenolic reactions. For example, it can be alkylated to form ethers or acylated to form esters. These modifications can alter the solubility and electronic properties of the molecule.
The sulfonic acid group can also be converted into other functional groups. A key transformation is the conversion of the sulfonic acid to a sulfonyl chloride (-SO₂Cl) by reacting the corresponding sulfonate salt with a chlorinating agent like phosphorus pentachloride. acs.org The resulting 4-hydroxybenzenesulfonyl chloride is a versatile intermediate that can be used to synthesize sulfonamides by reacting it with amines, or sulfonate esters by reacting it with alcohols. acs.org
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group in this compound is a versatile functional group that readily participates in several key chemical reactions, including esterification, etherification, and condensation reactions. These transformations are fundamental in modifying the compound's properties for various applications.
Esterification: The hydroxyl group can be acylated to form sulfonate esters. A common method involves the reaction of sodium this compound (the sodium salt of the acid) with carboxylic acid anhydrides or acyl chlorides. google.comgoogle.com For instance, the synthesis of alkanoate esters of hydroxybenzenesulfonic acid can be achieved by first reacting phenol with an alkanoic acid in the presence of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) to produce an aryl alkanoate ester, which is subsequently sulfonated. google.com A more direct approach involves the esterification of sodium 4-phenolsulfonate (SPS) with agents like pivaloyl chloride in the presence of an organic base such as triethylamine. google.comgoogle.com Heterogeneous catalysts, such as a porous phenolsulfonic acid-formaldehyde resin (PAFR), have also been effectively used to facilitate the esterification of carboxylic acids and alcohols, yielding esters in high yields. researchgate.net
Etherification: The formation of ethers from 4-hydroxybenzenesulfonic acid is another significant transformation. The compound can react with ethylene (B1197577) oxide to produce poly(ethoxy)oxybenzenesulfonic acid, which has applications as a plasticizer and emulsifier. chemicalbook.com In the synthesis of novel catalysts, 4-hydroxybenzenesulfonic acid (p-HBSA) has been reacted with 5-(hydroxymethyl)furfural. beilstein-journals.org This reaction, which proceeds via the hydroxyl group of p-HBSA, leads to the formation of a phenolic resin-like structure containing ether linkages, which is then carbonized and sulfonated to create an acidic carbon catalyst. beilstein-journals.orgresearchgate.net
Condensation Reactions: 4-Hydroxybenzenesulfonic acid undergoes condensation reactions, most notably with formaldehyde (B43269). ontosight.ai These reactions can involve both the hydroxyl group and the activated aromatic ring, leading to the formation of polymeric structures. ontosight.aiontosight.ai The resulting products, which are complex mixtures, have applications in the dye and pigment industry, as fixatives in the paper and textile industry, and as intermediates for pharmaceuticals. chemicalbook.comontosight.aiontosight.ai When condensed with formaldehyde and subsequently treated with hydrogensulfite, the resulting substances exhibit good dispersing properties for dyes. chemicalbook.com
Table 1: Examples of Reactions Involving the Hydroxyl Group of this compound
| Reaction Type | Reactant(s) | Key Reagents/Catalysts | Product(s) | Reference |
|---|---|---|---|---|
| Esterification | Sodium this compound, Pivaloyl chloride | Triethylamine (TEA), Dichloromethane (DCM) | Triethylammonium (B8662869) 4-pivaloyloxybenzenesulfonate | google.com |
| Esterification | Sodium 4-phenolsulfonate (SPS) | Carboxylic acid anhydrides | Alkanoyloxy-benzenesulfonic acids | google.com |
| Etherification | 4-Hydroxybenzenesulfonic acid | Ethylene oxide | Poly(ethoxy)oxybenzenesulfonic acid | chemicalbook.com |
| Condensation | 4-Hydroxybenzenesulfonic acid | Formaldehyde | Phenolsulfonic acid-formaldehyde resin | researchgate.netontosight.ai |
Reactions Involving the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) is a strong acidic functional group that defines many of the characteristic properties of 4-hydroxybenzenesulfonic acid. It can be removed from the aromatic ring or converted into other functional groups, such as sulfonyl chlorides and sulfonamides.
Desulfonation: The sulfonic acid group can be cleaved from the benzene ring through desulfonation reactions. This can be achieved under various conditions. For example, phenol can be generated by the extrusion of sulfur trioxide (SO₃) from 4-hydroxybenzenesulfonic acid when catalyzed by highly electron-rich palladium complexes. rsc.orgresearchgate.net This catalytic desulfonation highlights a method for preparing phenolic compounds. rsc.orgresearchgate.net Peroxidase enzymes, such as horseradish peroxidase and lignin (B12514952) peroxidase, can also catalyze the desulfonation of 4-hydroxybenzenesulfonic acid derivatives, oxidizing the aromatic ring and leading to the elimination of the sulfonic acid group as inorganic sulfite. nih.gov
Bromodesulfonation: A notable reaction is the replacement of the sulfonic acid group with a bromine atom when treated with excess bromine water. askfilo.comdoubtnut.com In this electrophilic substitution reaction, the strong activating effect of the hydroxyl group directs bromine to the ortho and para positions. The sulfonic acid group at the para position is substituted by a bromine atom, and the two ortho positions are also brominated, yielding 2,4,6-tribromophenol (B41969) as the final product. askfilo.comdoubtnut.com
Conversion to Sulfonyl Chloride and Sulfonamides: The sulfonic acid group is a precursor for the synthesis of sulfonyl chlorides, which are important intermediates for producing sulfonamides. The sodium salt of this compound can be esterified first, and the resulting sulfonate salt, such as triethylammonium 4-pivaloyloxybenzenesulfonate, is then treated with a chlorinating agent like thionyl chloride to yield the corresponding sulfonyl chloride. google.com This intermediate can then be reacted with amines to form various sulfonamide derivatives. tandfonline.com
Table 2: Examples of Reactions Involving the Sulfonic Acid Group of this compound
| Reaction Type | Reactant(s) | Key Reagents/Catalysts | Product(s) | Reference |
|---|---|---|---|---|
| Desulfonation | 4-Hydroxybenzenesulfonic acid | Electron-rich Palladium complexes | Phenol | rsc.orgresearchgate.net |
| Enzymatic Desulfonation | 3,5-dimethyl-4-hydroxybenzenesulfonic acid | Horseradish peroxidase (HRP), Lignin peroxidase (LiP), H₂O₂ | 2,6-dimethyl-1,4-benzoquinone, Inorganic sulfite | nih.gov |
| Bromodesulfonation | 4-Hydroxybenzenesulfonic acid | Excess bromine water (Br₂) | 2,4,6-Tribromophenol | askfilo.comdoubtnut.com |
| Conversion to Sulfonyl Chloride | Triethylammonium 4-pivaloyloxybenzenesulfonate | Thionyl chloride (SOCl₂), DMF (catalyst) | 4-Pivaloyloxybenzenesulfonyl chloride | google.com |
**molecular and Supramolecular Chemistry of 4 Hydroxybenzenesulfonate and Its Derivatives**
Coordination Chemistry of 4-Hydroxybenzenesulfonate Anions
The sulfonate group, though often considered a weakly coordinating anion, can participate in forming robust and intricate metal-organic frameworks. rsc.org The presence of the hydroxyl group adds another layer of potential interaction, influencing the final supramolecular assembly.
For instance, the reaction of zinc salts with this compound and a neutral co-ligand like 4,4'-bipyridine (B149096) can produce one-dimensional coordination polymers. In one such reported structure, {Zn(C₁₀H₈N₂)(H₂O)₄₂·3H₂O}n, the zinc atom is coordinated by four water molecules and two nitrogen atoms from the bipyridine ligands, creating a distorted octahedral geometry. nih.gov These components form a one-dimensional straight chain, which is then encapsulated within channels formed by the this compound counter-ions and solvent water molecules. These counter-ions and water molecules are linked through extensive hydrogen bonds to generate a two-dimensional layered network, which ultimately leads to a three-dimensional supramolecular structure. nih.gov
A significant area of research has been the development of luminescent coordination polymers using lanthanide ions and this compound as a ligand. rsc.orgrsc.orgscispace.com These materials are of interest for their potential applications in materials science. rsc.org
The synthesis of these polymers can be achieved by reacting sodium this compound dihydrate with lanthanide chlorides (LnCl₃·6H₂O) in a 3:1 molar ratio in refluxing methanol. rsc.orgrsc.org This method has successfully yielded novel isomorphous 1-D framework compounds with the general formula {[Ln(HOC₆H₄SO₃)₃(H₂O)₂]·2H₂O}∞ for lanthanides such as Terbium (Tb), Erbium (Er), and Ytterbium (Yb). rsc.org The yields for these reactions are typically in the range of 46–60%. rsc.org
Structural elucidation by X-ray crystallography reveals that these complexes are isomorphous and form unique ladder-like 1-dimensional supramolecular structures. rsc.org In these structures, the lanthanide ion is eight-coordinate, bonded to eight oxygen atoms. Six of these oxygen atoms are from six different this compound ligands, and two are from coordinated water molecules. rsc.org This work represents the first report of benzenesulfonate (B1194179) coordination polymers containing lanthanide ions. rsc.org The resulting materials exhibit luminescence properties, which are a key feature of lanthanide-containing compounds. rsc.orgrsc.org
| Parameter | Ln = Tb | Ln = Er | Ln = Yb |
|---|---|---|---|
| Formula | C₁₈H₂₃TbO₁₆S₃ | C₁₈H₂₃ErO₁₆S₃ | C₁₈H₂₃YbO₁₆S₃ |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | Imm2 | Imm2 | Imm2 |
| a (Å) | 10.359(3) | 10.329(2) | 10.301(2) |
| b (Å) | 23.018(7) | 22.981(5) | 22.956(5) |
| c (Å) | 6.852(2) | 6.820(1) | 6.804(1) |
| Volume (ų) | 1633.2(8) | 1617.4(6) | 1606.5(6) |
Sodium this compound dihydrate serves as a key precursor in the preparation of series of layered divalent transition metal benzenesulfonates. sigmaaldrich.comlabcompare.comatamanchemicals.com These materials are constructed using divalent transition metals such as zinc(II).
An example that illustrates the formation of such layered architectures is the zinc complex, {Zn(C₁₀H₈N₂)(H₂O)₄₂·3H₂O}n. nih.gov While the zinc ions and bipyridine ligands form one-dimensional cationic chains, the this compound anions act as counter-ions. These anions, along with water molecules, form two-dimensional layers through a network of hydrogen bonds. The cationic polymer chains are then situated within channels created by these layers, resulting in a structure where the sulfonate anions are fundamental to the layered organization of the crystal. nih.gov The electrostatic interactions between the cationic chains and the anionic layers, supplemented by extensive hydrogen bonding, stabilize the final three-dimensional supramolecular assembly. nih.gov
Organic Salts and Co-crystals of this compound
The this compound anion readily forms salts with protonated organic bases. The resulting crystalline solids are stabilized by a network of intermolecular interactions, primarily strong charge-assisted hydrogen bonds between the sulfonate group and the cationic organic species, as well as other interactions like π–π stacking.
Organic salts of this compound with piperazine (B1678402) have been synthesized and characterized. The single crystal of piperazinium bis(4-hydroxybenzenesulphonate) (P4HBS) can be grown using the slow evaporation solution technique (SEST) at room temperature. researchgate.netresearchgate.net
Characterization of the P4HBS crystal has been performed using various techniques:
Single Crystal X-ray Diffraction: Confirms the lattice parameters of the crystal. researchgate.net
FTIR and FT-Raman Spectroscopy: These methods confirm the presence of functional groups. Vibrational analysis shows a red shift in the stretching frequencies of the hydrogen bond donor N-H⁺ (from the piperazinium cation) and the hydrogen bond acceptor SO₃⁻ (from the sulfonate anion), which is indicative of protonation and strong hydrogen bonding. researchgate.net
UV-Vis-NIR Spectroscopy: Analysis of the optical properties of the P4HBS crystal shows good transparency in the 410–1100 nm range. researchgate.net
Photoluminescence Studies: The salt exhibits sharp emission peaks, indicating ultraviolet (UV) emission. researchgate.net
These piperazinium salts are examples of how molecular engineering using ionic salt formation can produce new materials with specific optical properties. researchgate.netresearchgate.net Related structures, such as piperazine-1,4-diium (B1225682) bis(3-carboxy-4-hydroxybenzenesulfonate) dihydrate, also demonstrate extensive three-dimensional networks built upon hydrogen bonding. qut.edu.au
| Property / Technique | Finding |
|---|---|
| Synthesis Method | Slow Evaporation Solution Technique (SEST) |
| Optical Transmittance | Good transmittance in the 410–1100 nm range |
| Photoluminescence | Sharp emission peaks (UV emission) |
| Vibrational Spectroscopy (FTIR) | Red shift of N-H⁺ and SO₃⁻ stretching frequencies, confirming strong hydrogen bonding |
| Thermal Stability | Investigated by TG-DTA |
| Mechanical Stability | Analyzed by microhardness testing |
The interaction between this compound and various pyridinium (B92312) and ammonium (B1175870) cations has been investigated to understand the governing principles of their supramolecular assembly. researchgate.netnih.gov In the crystal structures of salts formed with aminopyridinium cations, a common and robust hydrogen-bonding motif is observed where the sulfonate group interacts with the cation. researchgate.netiucr.org
Specifically, the sulfonate group of the anion interacts with a protonated aminopyridinium cation through a pair of N—H⋯O hydrogen bonds, consistently forming a cyclic R₂²(8) ring motif. researchgate.netiucr.org These ionic units are further linked by other N—H⋯O and O—H⋯O hydrogen bonds, which can create extensive two-dimensional or three-dimensional networks. iucr.org In many cases, the crystal structure is further stabilized by π–π stacking interactions between the benzene (B151609) rings of the anion and the pyridine (B92270) rings of the cation. researchgate.net
Similarly, ammonium salts of hydroxybenzenesulfonate derivatives form complex three-dimensional framework structures. nih.gov The assembly is driven by extensive cation-anion hydrogen bonding, where the ammonium cations link the sulfonate anions. In hydrated salts, water molecules are often integral to the hydrogen-bonding network, bridging between cations and anions or between anions themselves. nih.gov The study of these salts demonstrates the utility of the hydroxybenzenesulfonate anion in generating stable, hydrogen-bonded crystalline materials. nih.gov
Urea (B33335) Derivatives and Intermolecular Interactions
Urea and its derivatives are well-recognized for their capacity to form robust and predictable hydrogen-bonded assemblies. researchgate.netresearchgate.net When combined with this compound, particularly in its 3-carboxy-4-hydroxybenzenesulfonate form (anion of 5-sulfosalicylic acid), urea can form a proton-transfer salt, Uronium 3-carboxy-4-hydroxybenzenesulfonate. researchgate.netnih.gov The study of this compound provides significant insight into the interplay of interactions.
The primary interactions stabilizing the crystal lattice are a network of O—H···O and N—H···O hydrogen bonds that link the cations and anions together. nih.govresearchgate.net These interactions, along with π–π stacking, create a comprehensive three-dimensional network. nih.gov Urea's capacity to act as both a hydrogen bond donor (via N-H groups) and acceptor (via the carbonyl oxygen) makes it a versatile component in crystal engineering. researchgate.net In sulfonate salts, the sulfonate group is an excellent hydrogen bond acceptor, readily interacting with N-H donors. rsc.org
Structural Parameters for Uronium 3-carboxy-4-hydroxybenzenesulfonate
| Parameter | Value | Description |
|---|---|---|
| Formula | CH₅N₂O⁺·C₇H₅O₆S⁻ | Represents the uronium cation and the 3-carboxy-4-hydroxybenzenesulfonate anion. nih.gov |
| Crystal System | Triclinic | Indicates the crystal lattice symmetry. researchgate.netnih.gov |
| Space Group | P1 | Specifies the symmetry elements within the unit cell. researchgate.net |
| Dihedral Angle (Benzene Ring to Uronium) | 76.02 (8)° | The angle between the plane of the anion's benzene ring and the plane of the cation. nih.govresearchgate.net |
| Dihedral Angle (Carboxyl to Benzene Ring) | 1.47 (9)° | The slight twist of the carboxyl group relative to the benzene ring in the anion. nih.govresearchgate.net |
Intermolecular Interactions and Network Formation
The supramolecular assembly in crystalline this compound and its derivatives is dominated by a combination of strong hydrogen bonds and weaker, yet structurally significant, π-π stacking interactions. These forces work in concert to build extended architectures.
O-H…O and N-H…O Hydrogen Bonding Motifs
Hydrogen bonding is the principal force directing the assembly of this compound salts. The presence of multiple donor groups (phenolic O-H, carboxylic O-H, ammonium N-H) and acceptor groups (sulfonate O, carboxylate O, water O) leads to the formation of extensive and varied hydrogen-bonding networks. nih.govresearchgate.net
In the crystal structures of various salts, these interactions are ubiquitous. For instance, in nicotinamidium 3-carboxy-4-hydroxybenzenesulfonate, O-H···O and N-H···O hydrogen bonds, along with C-H···O interactions, link ions into a three-dimensional framework. researchgate.netresearchgate.net Similarly, in 2-amino-4-methyl-5-nitropyridinium this compound, cations and anions are connected into one-dimensional columns through hydrogen bonds involving the hydroxyl (OH), protonated pyridine (NH⁺), and amino (NH₂) groups as donors. nih.gov The sulfonate group is a particularly effective acceptor, frequently participating in these networks. nih.govresearchgate.net
The complexity of these networks can be seen in ammonium 3-carboxy-4-hydroxybenzenesulfonate monohydrate, where anions form cyclic hydrogen-bonding associations involving carboxylic acid O-H···O(water) and water O-H···O(sulfonate) bonds. nih.gov These units are further extended into a 3D framework by N-H···O hydrogen bonds from the ammonium cation to sulfonate and carboxylate oxygen atoms. nih.gov The robustness of these synthons makes the this compound anion a useful building block for creating stable crystalline materials. nih.gov
Examples of Hydrogen Bonding in this compound Derivatives
| Compound | Interacting Groups (Donor···Acceptor) | Resulting Structure |
|---|---|---|
| Uronium 3-carboxy-4-hydroxybenzenesulfonate | O—H···O and N—H···O | 3D network formed by linking cations and anions. nih.govresearchgate.net |
| 2-amino-4-methyl-5-nitropyridinium this compound | OH, NH⁺, NH₂···O(sulfonate) | 1D columns of cations and anions. nih.gov |
| Ammonium 3-carboxy-4-hydroxybenzenesulfonate monohydrate | O-H···O(water), O(water)-H···O(sulfonate), N-H···O(sulfonate/carboxylate) | 3D framework built from cyclic associations. nih.gov |
| Nicotinamidium 3-carboxy-4-hydroxybenzenesulfonate | O-H···O, N-H···O, C-H···O | 3D framework. researchgate.netresearchgate.net |
| 4-methylanilinium-3-carboxy-4-hydroxybenzenesulphonate | N–H⋯O, O–H⋯O, C–H⋯O | Supramolecular structure with various ring motifs. researchgate.net |
Pi-Pi Stacking Interactions in Crystalline Structures
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the this compound anion and an aromatic cation are crucial for the stabilization of the crystal lattice. These interactions contribute to the formation of layered or columnar structures.
In the crystal of 2-amino-4-methyl-5-nitropyridinium this compound, π-π stacking interactions are observed between the columns that are initially formed by hydrogen bonds. nih.gov Similarly, in salts with nicotinamidium and isonicotinamidium, cation-anion π-π stacking interactions work in conjunction with hydrogen bonds to build the 3D frameworks. researchgate.netresearchgate.net The presence of these interactions is also noted in imidazolium (B1220033) 3-carboxy-4-hydroxybenzenesulfonate, where they contribute to a three-dimensional network. iucr.org
Pi-Pi Stacking Interaction Data in this compound Derivatives
| Compound | Interaction Type | Key Parameter |
|---|---|---|
| Uronium 3-carboxy-4-hydroxybenzenesulfonate | Anion-Anion | Centroid-Centroid Distance: 3.8859 (8) Å. nih.govresearchgate.net |
| 2-amino-4-methyl-5-nitropyridinium this compound | Inter-column | Stabilizes the overall crystal structure. nih.gov |
| Nicotinamidium 3-carboxy-4-hydroxybenzenesulfonate | Cation-Anion | Contributes to the 3D framework. researchgate.netresearchgate.net |
| Imidazolium 3-carboxy-4-hydroxybenzenesulfonate | Cation-Anion | Contributes to the 3D network. iucr.org |
| Salts with 2,6-diaminopyridine (B39239) and 1,4-phenylenediamine | Cation-Anion (Interlayer) | A significant feature in the layered polymer structures. nih.gov |
**computational Chemistry and Theoretical Modeling of 4 Hydroxybenzenesulfonate**
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of 4-hydroxybenzenesulfonate and its derivatives.
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. stackexchange.com For this compound, DFT methods are commonly used to achieve this. doi.orgresearchgate.netresearchgate.net These calculations move the atoms within a molecule to find the lowest possible ground state energy, resulting in the most stable structure. stackexchange.com
A variety of density functionals and basis sets can be employed for this purpose. For instance, studies on related compounds have utilized functionals like B3LYP, M06, and PBE with basis sets such as 6-311++G(d,p) and def2-SVP. researchgate.netresearchgate.netnih.gov The choice of functional and basis set can influence the accuracy of the optimized geometry, and benchmark studies are often performed to identify the most suitable methods for a particular class of molecules. nih.gov The optimized geometrical parameters obtained from DFT calculations are often in good agreement with experimental data from techniques like X-ray crystallography. researchgate.net
Once the optimized geometry is obtained, computational methods can be used to predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the absorption bands observed in experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. doi.orgresearchgate.net
The calculated vibrational frequencies are often scaled by a factor to account for systematic errors inherent in the computational methods, such as the neglect of anharmonicity and the use of incomplete basis sets. doi.org The assignment of the observed experimental bands to specific vibrational modes of the molecule is then performed based on the theoretical calculations, often with the aid of Potential Energy Distribution (PED) analysis. doi.org This allows for a detailed understanding of how different functional groups within the molecule contribute to each vibrational mode. doi.org
For example, in studies of compounds containing the this compound anion, characteristic vibrational bands for the sulfonate group (S=O and S-O stretching) and the phenolic hydroxyl group (O-H stretching) can be identified and assigned. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net Computational studies on this compound and its derivatives calculate the energies of these frontier orbitals to predict their chemical behavior and electronic transitions. doi.orgresearchgate.net This analysis helps to understand the charge transfer that can occur within the molecule. researchgate.netresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra, such as those obtained from UV-Vis spectroscopy. acs.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to interpret experimental spectra. psicode.org
Molecular Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. wuxiapptec.com It is the potential experienced by a positive point charge at a particular location near a molecule. wuxiapptec.com The MEP is typically visualized as a 3D map plotted onto the electron density surface of the molecule. core.ac.uk
Different colors on the MEP map represent different values of the electrostatic potential. wuxiapptec.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. wuxiapptec.comcore.ac.uk
For this compound, the MEP plot would reveal the electron-rich areas around the oxygen atoms of the sulfonate and hydroxyl groups, indicating these as likely sites for interaction with cations or for hydrogen bonding. researchgate.net Conversely, the hydrogen atoms would show positive potential. wuxiapptec.com This analysis provides a visual representation of the charge distribution and helps to predict intermolecular interactions. researchgate.net
Fukui Function Applications
Fukui functions are essential reactivity descriptors in conceptual DFT that help identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.netscm.com The function calculates the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com
The Fukui function, , is defined as the derivative of the electron density (\rho(r)) with respect to the number of electrons at a constant external potential : [ f(r) = \left(\frac{\partial \rho(r)}{\partial N}\right)_{v(r)} ]
Using a finite difference approximation, two main types of Fukui functions are calculated:
for nucleophilic attack (electron acceptance):
for electrophilic attack (electron donation):
A dual descriptor, (\Delta f(r) = f^+(r) - f^-(r)), can distinguish between nucleophilic ((\Delta f(r) > 0)) and electrophilic ((\Delta f(r) < 0)) sites more clearly. researchgate.net
For this compound, theoretical calculations predict the reactive sites. In a study on a related compound, 2-amino-3-nitropyridinium this compound, Fukui function analysis was used to identify the most susceptible atomic sites. researchgate.net Generally, for the this compound anion, the oxygen atoms of the sulfonate group and the phenolic oxygen are expected to be the primary sites for electrophilic attack due to their high electron density. In contrast, the carbon atoms of the aromatic ring are potential sites for nucleophilic attack.
Table 1: Predicted Reactive Sites in this compound via Fukui Functions This table is illustrative, based on general principles and findings for similar compounds, as specific Fukui function data for isolated this compound was not found in the provided search results.
| Atom/Region | Predicted Site for Electrophilic Attack (High (f^-)) | Predicted Site for Nucleophilic Attack (High (f^+)) | Rationale |
|---|---|---|---|
| Sulfonate Group Oxygens (O) | ✔️ | High negative charge and electron density make them prone to attack by electrophiles. | |
| Phenolic Oxygen (O) | ✔️ | The phenoxide oxygen is electron-rich and a strong electron-donating site. | |
| Aromatic Ring Carbons (C) | ✔️ | Regions of lower electron density on the ring, influenced by the electron-withdrawing sulfonate group, are susceptible to nucleophiles. |
Natural Population Analysis
Natural Population Analysis (NPA), part of the Natural Bond Orbital (NBO) methodology, calculates atomic charges based on the distribution of electrons into "natural atomic orbitals" (NAOs). openmx-square.org This method provides a more stable and less basis-set-dependent description of atomic charges compared to other methods like Mulliken population analysis. uni-muenchen.de Atomic charges are crucial for understanding a molecule's electrostatic potential, dipole moment, and intermolecular interactions. doi.org
In a theoretical study of 2-amino-3-nitropyridinium this compound, NPA was used to determine the charge distribution. doi.org The analysis revealed that the sulfur atom in the sulfonate group carries a significant positive charge, while the oxygen atoms attached to it are highly negative. The phenolic oxygen also exhibits a substantial negative charge. This charge distribution highlights the polar nature of the molecule.
Table 2: Representative Natural Atomic Charges for the this compound Anion Data derived from studies on related compounds like 2-amino-3-nitropyridinium this compound and piperazinium bis(4-hydroxybenzenesulphonate). doi.orgresearchgate.net Values are illustrative.
| Atom | Calculated Natural Charge (e) |
|---|---|
| S (Sulfur) | ~ +1.5 to +1.7 |
| O (Sulfonate) | ~ -0.8 to -0.9 |
| O (Phenolic) | ~ -0.7 |
| C (Aromatic, bonded to S) | ~ +0.1 to +0.2 |
| C (Aromatic, bonded to O) | ~ +0.2 to +0.3 |
| C (Aromatic, ortho to OH) | ~ -0.2 to -0.3 |
| C (Aromatic, ortho to SO3) | ~ -0.1 to -0.2 |
Intermolecular Interaction Analysis
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. nih.gov It partitions the crystal space into regions where the electron density of a pro-molecule (the sum of spherical atomic densities) is greater than that of all other molecules. The surface encloses the molecule and is color-mapped with properties like , which indicates contacts shorter (red), equal to (white), or longer (blue) than the van der Waals radii. nih.gov
This analysis has been applied to several crystal structures containing the this compound anion, such as piperazinium bis(4-hydroxybenzenesulphonate) and 1,3-dihydro-2H-benzimidazol-2-iminium 3-carboxy-4-hydroxybenzenesulfonate. iucr.orgtandfonline.com These studies reveal that hydrogen bonding (O–H···O and N–H···O) and H···H contacts are the most significant contributors to crystal packing. nih.goviucr.org
The 2D fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of atomic contacts. For instance, in piperazinium bis(4-hydroxybenzenesulphonate), O···H/H···O contacts account for 42.3% of the total surface, highlighting the dominant role of hydrogen bonds. tandfonline.com H···H contacts also make a major contribution, typically around 36-39%. nih.govtandfonline.com
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Salts of this compound
| Contact Type | Piperazinium bis(4-hydroxybenzenesulphonate) (%) tandfonline.com | 1,3-dihydro-2H-benzimidazol-2-iminium 3-carboxy-4-hydroxybenzenesulfonate (%) nih.goviucr.org |
|---|---|---|
| O···H / H···O | 42.3 | 36.2 |
| H···H | 36.0 | 38.9 |
| C···H / H···C | 15.9 | 5.1 |
| C···C | 3.8 | 10.2 |
| O···C / C···O | - | 3.7 |
| O···O | 1.6 | 2.1 |
Independent Gradient Model (IGM) for Weak Interactions
The Independent Gradient Model (IGM) is a computational tool used to identify and visualize both strong and weak chemical interactions based on the electron density and its gradient. nih.gov It generates 3D isosurfaces that reveal interaction regions, distinguishing between strong covalent bonds and weaker non-covalent interactions like hydrogen bonds and van der Waals forces. chemrxiv.org A key advantage of IGM is its ability to isolate and analyze interactions between specific molecular fragments. chemrxiv.org
In a study of piperazinium bis(4-hydroxybenzenesulphonate), IGM analysis was employed to visualize the weak van der Waals forces and strong intermolecular hydrogen bonds that stabilize the crystal structure. tandfonline.com The IGM approach provides a visual map of where these interactions occur, complementing the quantitative data from Hirshfeld analysis. An improved version, IGM based on Hirshfeld partition (IGMH), offers a more rigorous physical background and often provides clearer graphical results by using actual molecular electron density partitions instead of promolecular approximations. chemrxiv.orgnih.gov
Natural Bond Orbital (NBO) Theory for Charge Transfer
Natural Bond Orbital (NBO) theory provides a detailed analysis of charge transfer and intermolecular delocalization by examining interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewikipedia.org This analysis is based on transforming the molecular wavefunction into a set of localized orbitals that correspond to the classic Lewis structure concepts of bonds and lone pairs. uni-muenchen.de
The stabilization energy E(2) associated with a donor-acceptor interaction (e.g., a lone pair donating into an antibonding orbital) is calculated using second-order perturbation theory. uni-muenchen.de A larger E(2) value indicates a stronger interaction and more significant charge delocalization.
For systems containing this compound, NBO analysis quantifies the strength of hydrogen bonds and other charge transfer interactions. doi.org For example, in a hydrogen bond of the type O–H···O, the key interaction is the charge transfer from a lone pair (LP) of the acceptor oxygen atom to the antibonding orbital ((\sigma^*)) of the donor O–H bond. researchgate.net Studies on related compounds have demonstrated that these interactions are crucial for stabilizing their structures, with significant E(2) values confirming the charge transfer nature of the hydrogen bonds. doi.org
Table 4: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in a System with this compound This table is representative of typical hydrogen bond interactions involving the functional groups present in this compound, as detailed in studies of similar compounds. doi.orgresearchgate.net
| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |
|---|---|---|---|
| LP (O) Sulfonate | (\sigma^) (O-H) Water/Cation | Hydrogen Bond | High |
| LP (O) Phenolic | (\sigma^) (N-H) Cation | Hydrogen Bond | High |
| (\pi) (C=C) Aromatic Ring | (\pi^) (C=C) Adjacent Ring | (\pi)-(\pi) Stacking | Moderate |
| LP (O) | (\sigma^) (C-S) | Intramolecular Hyperconjugation | Low-Moderate |
**biochemical and Enzymatic Transformations of 4 Hydroxybenzenesulfonate**
Microbial Degradation Pathways
Microorganisms play a pivotal role in the breakdown of complex organic molecules, including sulfonated aromatic compounds like 4-hydroxybenzenesulfonate. The complete mineralization of such compounds often requires the synergistic action of multiple microbial species.
The complete mineralization of this compound has been successfully demonstrated in defined bacterial co-cultures. A study by Feigel and Knackmuss in 1988 detailed the degradation of a mixture of seven sulfonated aromatic compounds, including this compound, by a co-culture of specialized bacterial strains. scispace.com In this system, the utilization of this compound required a short adaptation period of nine days, after which the compound was completely degraded. scispace.com The degradation was attributed to strain S-1, which specifically utilized this compound as a carbon source. scispace.com
The necessity of a co-culture for the complete breakdown of a mixture of sulfonated aromatics highlights the metabolic specialization of individual bacterial strains. scispace.comresearchgate.net While one strain may initiate the degradation of a specific compound, the subsequent metabolites may be utilized by other members of the microbial consortium, leading to complete mineralization. The stable degradation rate achieved in this co-culture system for the mixture of sulfonated compounds was 0.138 g C/h·l. scispace.com
Table 1: Substrate range of pure bacterial cultures for the mineralization of sulfonated compounds.
| Carbon Source | Organism M-1 | Organism O-1 | Organism PSB-4 | Organism S-1 | Organism T-2 |
|---|---|---|---|---|---|
| Benzenesulfonate (B1194179) (BS) | + | + | - | - | + |
| 2-Aminobenzenesulfonate (OS) | - | + | - | - | - |
| 3-Aminobenzenesulfonate (MS) | + | - | - | - | - |
| 4-Aminobenzenesulfonate (SS) | - | - | - | + | - |
| 4-Carboxybenzenesulfonate (SB) | - | - | + | - | + |
| This compound (PS) | - | - | - | + | - |
| 4-Methylbenzenesulfonate (TS) | + | + | - | - | + |
Data sourced from Feigel and Knackmuss, 1988. scispace.com
While specific studies on the fungal biotransformation of this compound are limited, the broader capabilities of fungi in transforming aromatic compounds, including those containing sulfur, are well-documented. Fungi, particularly white-rot fungi, produce extracellular enzymes like laccases and peroxidases that are capable of oxidizing a wide range of aromatic pollutants. researchgate.net These enzymes are often involved in the initial attack on complex aromatic structures, making them more amenable to further degradation.
Research on the fungal biotransformation of sulfur-containing heterocyclic aromatic compounds, such as dibenzothiophene, has shown that fungi can oxidize the sulfur atom. nih.gov This suggests that fungi possess the enzymatic machinery to interact with sulfur-containing aromatic molecules. It is plausible that similar enzymatic activities could be involved in the transformation of sulfonated aromatics like this compound, potentially leading to desulfonation or modification of the aromatic ring. The biotransformation of various aromatic compounds by fungi often involves hydroxylation, oxidation, and cleavage of the aromatic ring, processes that could be applicable to the degradation of this compound. researchgate.net
Enzymatic Catalysis and Bioremediation Mechanisms
The enzymatic transformation of this compound is primarily centered around oxidative enzymes, particularly laccases. These enzymes can catalyze the oxidation of phenolic compounds, initiating a cascade of reactions that can lead to detoxification and degradation.
Laccases are multi-copper oxidases that can oxidize a variety of phenolic compounds. However, for substrates with high redox potentials or those that cannot access the enzyme's active site, the presence of a redox mediator is required. mdpi.com A redox mediator is a small molecule that is first oxidized by the laccase to a stable radical. This radical then diffuses from the enzyme and, in turn, oxidizes the target substrate. mdpi.com
As a phenolic compound, this compound has the potential to act as a natural redox mediator in laccase-catalyzed systems. The hydroxyl group on the aromatic ring makes it a suitable substrate for laccase oxidation. The resulting phenoxy radical of this compound could then participate in the oxidation of other more recalcitrant compounds. The efficiency of phenolic compounds as laccase mediators is influenced by the substituents on the aromatic ring. mdpi.com The sulfonate group of this compound would likely influence its redox potential and its effectiveness as a mediator.
The enzymatic oxidation of phenolic compounds like this compound by enzymes such as laccases or peroxidases proceeds via the formation of a phenoxy radical. nih.gov This one-electron oxidation abstracts a hydrogen atom from the hydroxyl group, resulting in a highly reactive radical species. The fate of this phenoxy radical is varied; it can undergo further oxidation, polymerization, or rearrangement.
One significant reaction pathway for phenoxy radicals is their conversion to quinones. nih.gov This can occur through disproportionation of two phenoxy radicals or by further oxidation. In the case of this compound, the corresponding phenoxy radical could be oxidized to a benzoquinone derivative. The formation of quinones is a key step in the degradation of many aromatic compounds, as these molecules are often more susceptible to ring cleavage than their phenolic precursors. mdpi.com
The laccase-mediator system is a promising technology for the decolorization of industrial dyes, which are often recalcitrant to conventional wastewater treatment methods. nih.govnih.gov Phenolic compounds are frequently used as natural mediators to enhance the dye decolorization efficiency of laccases. mdpi.comnih.govuniroma1.it The laccase oxidizes the phenolic mediator, which then acts as an electron shuttle to decolorize the dye molecule.
Given its phenolic structure, this compound could potentially be used as a redox mediator in the laccase-catalyzed decolorization of various types of dyes. nih.gov The effectiveness of such a system would depend on the specific dye, the laccase used, and the reaction conditions. The use of natural phenolic compounds as mediators is advantageous as they are generally less toxic and more environmentally friendly than synthetic mediators. mdpi.comnih.gov
Table 2: Laccase-Mediator Systems in Dye Decolorization
| Laccase Source | Mediator | Target Dye | Decolorization Efficiency |
|---|---|---|---|
| Pycnoporus cinnabarinus | Acetosyringone | Reactive Black 5 | >80% |
| Trametes villosa | Syringaldehyde | Reactive Black 5 | >80% |
| Streptomyces ipomoeae | Methyl Syringate | Acid Orange 63 | Increased up to 70-fold |
| Trametes versicolor | Vanillin/Vanillyl alcohol | Eumelanin | up to 87% |
This table presents examples of phenolic mediators and their effectiveness in laccase-catalyzed dye decolorization, illustrating the potential role of compounds like this compound.
**advanced Analytical Methodologies for 4 Hydroxybenzenesulfonate Research**
Chromatographic Techniques for Detection and Quantification
Chromatographic techniques are fundamental for separating 4-hydroxybenzenesulfonate from complex mixtures, allowing for its accurate detection and quantification.
High-Performance Liquid Chromatography with Ultraviolet (UV) or Diode-Array Detection (DAD) is a robust and widely used method for the analysis of this compound. This technique separates the compound from a sample matrix based on its polarity and interaction with a stationary phase packed in a column. A liquid mobile phase carries the sample through the column, and the separated components are detected by their absorbance of UV light.
The selection of the stationary phase (commonly a C18 reversed-phase column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detection wavelength are critical parameters optimized for specific applications. For instance, HPLC-UV has been successfully applied to quantify this compound with a limit of quantification (LOQ) of approximately 5 mg/L analytice.com. The DAD detector offers an advantage by providing spectral information across a range of wavelengths, enhancing peak identification and purity assessment.
| Parameter | Typical Conditions/Details |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 Column (e.g., Purospher Star® RP-18e, Zorbax Eclipse Plus-C18) longdom.orgekb.eg |
| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate buffer) and organic solvent (e.g., acetonitrile, methanol) longdom.orgekb.eg |
| Detection | UV or Diode-Array Detector (DAD) |
| Detection Wavelength | Typically monitored at wavelengths around 254 nm, where the benzene (B151609) ring exhibits strong absorbance researchgate.net |
| Application | Quantification in aqueous samples, reaction monitoring, purity assessment |
For highly sensitive and selective analysis, particularly in complex matrices, liquid chromatography is coupled with high-resolution mass spectrometry (LC-HRMS). This powerful technique combines the superior separation capabilities of LC with the ability of HRMS to determine the mass of a molecule with extremely high accuracy.
After chromatographic separation, the analyte is ionized (commonly using electrospray ionization, ESI) and introduced into the mass spectrometer. The HRMS analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, measures the mass-to-charge ratio (m/z) of the parent ion and its fragment ions with high resolution and accuracy. This allows for the determination of the elemental composition of this compound and its transformation products, facilitating unambiguous identification. LC-HRMS is invaluable for metabolomics, environmental analysis, and identifying unknown sulfonated compounds in various samples nih.govchemrxiv.orgmdpi.com.
| Parameter | Description |
|---|---|
| Separation | High-Performance Liquid Chromatography (HPLC) |
| Ionization Source | Electrospray Ionization (ESI), often in negative ion mode for sulfonated compounds |
| Mass Analyzer | High-resolution instruments like Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |
| Key Advantage | Provides accurate mass measurements (typically <5 ppm error), enabling determination of elemental composition (e.g., C₆H₅O₄S⁻ for the deprotonated ion) |
| Application | Trace-level quantification, identification of metabolites and degradation products, non-targeted screening of environmental samples nih.govresearchgate.net |
Spectroscopic Characterization Techniques
Spectroscopic techniques probe the interaction of this compound with electromagnetic radiation, providing fundamental information about its molecular structure, electronic properties, and solid-state arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In the ¹H NMR spectrum, the aromatic protons of the benzene ring appear as distinct signals, with their chemical shifts and splitting patterns revealing their positions relative to the hydroxyl and sulfonate functional groups. Similarly, the ¹³C NMR spectrum shows a unique signal for each chemically distinct carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonate group and the electron-donating nature of the hydroxyl group.
| Nucleus | Carbon Position | Typical Chemical Shift (δ) in ppm |
|---|---|---|
| ¹³C NMR chemicalbook.comlibretexts.org | C1 (-SO₃H) | ~140-145 |
| C2, C6 | ~128-130 | |
| C3, C5 | ~115-117 | |
| C4 (-OH) | ~158-160 | |
| ¹H NMR | H2, H6 (ortho to -SO₃H) | ~7.4-7.8 |
| H3, H5 (ortho to -OH) | ~6.7-6.9 | |
| -OH | Variable, dependent on solvent and concentration |
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The aromatic ring and its substituents act as a chromophore, absorbing UV light at characteristic wavelengths (λmax) to promote electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions).
The position and intensity of the absorption bands are sensitive to the molecular structure and the solvent environment. The technique is frequently used for quantitative analysis, applying the Beer-Lambert law to relate absorbance to concentration. For example, the degradation kinetics of this compound can be monitored by measuring the decrease in its characteristic UV absorbance over time, often around 254 nm researchgate.net. The functional groups attached to the benzene ring influence the absorption peaks, and changes in the spectrum can indicate chemical transformations or interactions shimadzu.com.
| Parameter | Observation |
|---|---|
| Chromophore | Substituted benzene ring |
| Typical λmax | Absorption peaks are observed in the UV region, influenced by the -OH and -SO₃H groups shimadzu.com |
| Electronic Transitions | Primarily π → π* transitions associated with the aromatic system |
| Applications | Quantitative analysis, monitoring reaction kinetics, studying effects of pH and solvent on electronic structure pharmascholars.com |
X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of this compound and its salts. This technique provides precise information on bond lengths, bond angles, crystal packing, and intermolecular interactions like hydrogen bonding.
Single-crystal XRD involves irradiating a well-formed crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the atomic arrangement. Powder XRD is used on microcrystalline solids to obtain a characteristic diffraction pattern that can be used for phase identification, purity analysis, and determination of unit cell parameters. For example, a powder XRD study was conducted on sodium this compound dihydrate (Na-4-HBS) to identify its lattice parameters using CuKα radiation researchgate.netresearchgate.net.
| Technique | Information Obtained | Example Application |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions | Determination of the crystal structure of this compound derivatives |
| Powder X-ray Diffraction | Lattice parameters (a, b, c, α, β, γ), phase identification, crystal system determination | Characterization of the crystalline structure of sodium this compound dihydrate researchgate.netresearchgate.net |
Thermal Analysis Methods
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for determining the thermal stability and decomposition pathways of compounds like this compound.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, providing information about decomposition temperatures, stoichiometry of reactions, and the composition of the material. Differential Thermal Analysis (DTA) is often run concurrently and measures the temperature difference between the sample and a reference material, indicating whether a thermal event is exothermic or endothermic.
While specific TGA/DTA data for pure this compound is not extensively detailed in the provided research, analysis of a closely related polymer, poly(sodium 4-styrenesulfonate), offers insights into the thermal degradation of the functionalized benzene sulfonate structure. The thermal degradation of this polymer occurs in distinct stages. Initial mass loss is associated with the release of water. At higher temperatures, the primary decomposition involves the evolution of sulfur dioxide (SO₂), followed by the degradation of the hydrocarbon backbone, which releases products such as styrene, toluene, and methane at temperatures between 450 and 500°C. marquette.edu This suggests that the decomposition of the this compound molecule would similarly proceed via the loss of its functional groups at specific temperature ranges.
Table 1: Thermal Decomposition Events for Poly(sodium 4-styrenesulfonate) under Nitrogen Atmosphere
| Temperature Range (°C) | Mass Loss Event | Evolved Gaseous Products |
| 210 - 280 | Initial Decomposition | Water (H₂O) |
| 450 - 500 | Primary Decomposition | Sulfur Dioxide (SO₂), Water (H₂O), Benzene, Styrene, Toluene, Methane |
| 550 - 580 | Secondary Decomposition | Carbon Monoxide (CO), Alcohols |
This data is based on the thermal analysis of poly(sodium 4-styrenesulfonate) and serves as an illustrative model for the potential thermal behavior of the this compound functional group. marquette.edu
Advanced Mass Spectrometry Applications
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. In the context of biochemical research, specific ionization techniques are required for the analysis of large, non-volatile molecules like peptides and nucleosides.
4-Hydroxybenzenesulfonic acid (4-HBSA) has been identified as a highly effective matrix material for Liquid Secondary-Ion Mass Spectrometry (LSIMS), a soft ionization technique used for the analysis of large and thermally fragile biomolecules. In LSIMS, the analyte is dissolved in a liquid matrix and bombarded with a high-energy beam of primary ions, causing the desorption and ionization of the analyte molecules from the liquid surface. taylorfrancis.com
The choice of matrix is critical for a successful LSIMS experiment. The primary role of 4-HBSA in this application is to serve as a reduction-inhibiting agent. Many sensitive biomolecules, such as peptides containing disulfide bridges and certain nucleosides, are prone to reduction during the ionization process when certain matrices are used. This unwanted reduction can lead to fragmentation or alteration of the analyte, complicating spectral interpretation.
Research has shown that 4-HBSA effectively prevents the reduction of the analyte, which facilitates more efficient ionization and enhances the stability of peptides and nucleosides during analysis. Its use results in the production of persistent secondary-ion beams and low background signals, which are crucial for the clear detection and characterization of complex biological molecules. The performance of 4-HBSA as a reduction-inhibiting matrix has been found to be comparable to that of 3-nitrobenzyl alcohol.
Table 2: Comparison of LSIMS Matrices for the Analysis of Sensitive Biomolecules
| Matrix | Key Property/Finding | Suitability for Peptides & Nucleosides |
| 4-Hydroxybenzenesulfonic acid (4-HBSA) | Acts as a reduction-inhibiting agent; provides persistent secondary-ion beams and low background signals. | High |
| 3-Nitrobenzyl alcohol | Reduction-inhibiting efficiency is comparable to 4-HBSA. | High |
| Thioglycerol | Promotes significant reduction of the analyte. | Low (for reducible analytes) |
| Glycerol | Promotes significant reduction of the analyte. | Low (for reducible analytes) |
**applications in Chemical and Materials Science Research**
Catalysis and Polymer Science
In the realm of polymer science, 4-Hydroxybenzenesulfonate is utilized both as a catalyst and as a modifying agent to impart specific functional properties to polymers and resins.
4-Hydroxybenzenesulfonic acid functions as an effective acid catalyst in certain polymerization reactions. Its strong acidic nature, attributed to the sulfonic acid group, facilitates reactions such as condensation polymerization. A notable application is in the synthesis of solid acid resins. For instance, a novel solid p-hydroxybenzenesulfonic acid–formaldehyde (B43269) (SPFR) resin has been prepared using a hydrothermal method where the sulfonic acid acts as the catalyst for the polymerization of 4-hydroxybenzenesulfonic acid and formaldehyde. mdpi.com The catalytic activity of the sulfonic acid group is crucial for the formation of the cross-linked polymer network.
This compound is employed in the chemical modification of various polymers to enhance their properties, particularly their affinity for dyes. These modifications are crucial for improving the performance of textiles and other polymeric materials.
Polyamide Fibers: Condensation products of 4-hydroxybenzenesulfonic acid with formaldehyde have been shown to improve the dyeing properties of polyamide fibers. This treatment increases the number of acidic sites on the fiber surface, thereby enhancing the uptake of basic dyes.
Polyesters: In the manufacturing of polyesters, 4-hydroxybenzenesulfonic acid is used to create polymers with an improved affinity for basic dyes. chemicalbook.com It can be reacted with 2-halogenomalonic esters to form corresponding ethers, which are then incorporated into the polyester backbone. chemicalbook.com This modification introduces sulfonic acid groups into the polymer chain, which serve as dyeing sites.
Table 1: Applications of this compound in Polymer Modification
| Polymer Type | Modification Method | Functional Improvement |
|---|---|---|
| Polyamide Fibers | Treatment with condensation products of 4-hydroxybenzenesulfonic acid and formaldehyde | Improved dyeing properties with basic dyes |
| Polyesters | Incorporation of ethers formed from 4-hydroxybenzenesulfonic acid and 2-halogenomalonic esters | Enhanced affinity for basic dyes |
Utilization as an Intermediate in Organic Synthesis
The reactivity of both the aromatic ring and its functional groups makes this compound a valuable intermediate in the synthesis of a variety of organic compounds, including dyes, pigments, and active pharmaceutical ingredients.
This compound serves as a key building block in the synthesis of azo dyes. In the general synthesis of azo dyes, a primary aromatic amine is diazotized and then coupled with a nucleophilic compound. This compound can act as this coupling component, with the electrophilic diazonium salt attacking the electron-rich phenol (B47542) ring.
An example of an azo dye derived from a similar structure is 1-(4-hydroxyphenylazo)-2-naphthol, which is synthesized from the diazotization of 4-aminophenol followed by coupling with naphthalen-2-ol. chemicalbook.com Following this principle, diazonium salts can be coupled with 4-hydroxybenzenesulfonic acid to produce a range of sulfonated azo dyes. For instance, the compound 3-[2-(2,4-Dihydroxyphenyl)diazenyl]-4-hydroxybenzenesulfonic acid (C.I. Mordant Red 5) is an azo dye that incorporates the 4-hydroxybenzenesulfonic acid moiety. chemicalbook.com The presence of the sulfonic acid group in these dyes enhances their water solubility, a crucial property for their application in dyeing processes.
This compound is recognized as an important intermediate in the pharmaceutical industry. sdlookchem.comnih.gov Its sodium salt, sodium p-hydroxybenzenesulfonate, is a precursor in the manufacture of 4-hydroxybenzoic acid. sdlookchem.com 4-Hydroxybenzoic acid, in turn, is a starting material for the synthesis of 4-hydroxybenzoate analgesics. sdlookchem.com The conversion of this compound to 4-hydroxybenzoic acid typically involves the alkali fusion of the sulfonate salt, a standard industrial process to replace a sulfonic acid group with a hydroxyl group, followed by acidification. This highlights the role of this compound as a foundational molecule in the synthetic pathways leading to certain classes of pharmaceutical compounds.
In the field of materials for energy applications, there is significant research into the development of novel sulfonated polymers for use as proton exchange membranes (PEMs) in fuel cells. These membranes require high proton conductivity, which is often achieved by incorporating sulfonic acid groups into the polymer structure.
While direct synthesis routes starting from 4-hydroxybenzenesulfonic acid are not extensively detailed in readily available literature, its structure makes it a plausible precursor for the synthesis of novel sulfonated diamines. New aromatic side-chain sulfonated diamines can be synthesized and subsequently polymerized with dianhydride monomers to produce sulfonated polyimides. zhishangchemical.com These polyimides are then used to fabricate high-performance proton exchange membranes. zhishangchemical.com The synthesis of such specialized monomers often involves multi-step reactions where a molecule like 4-hydroxybenzenesulfonic acid could be modified and incorporated to introduce the desired sulfonic acid functionality into the final diamine structure.
Research in Non-Linear Optical (NLO) Materials
The quest for advanced materials with significant non-linear optical (NLO) properties has led researchers to explore organic crystals, which often exhibit superior performance compared to their inorganic counterparts. A key strategy in crystal engineering for NLO applications is the combination of different molecular building blocks to achieve desired macroscopic effects. Within this context, this compound has been utilized as a component in the synthesis of novel NLO crystals.
The design principle behind using this compound in this context is its ability to form stable organic salts with other molecules that possess high NLO activity, such as derivatives of 2-aminopyridine. The sulfonate group provides a site for strong ionic and hydrogen bonding interactions, which are crucial for arranging the chromophores in a non-centrosymmetric manner within the crystal lattice—a prerequisite for second-order NLO effects.
| Crystal Name | Synthesis Method | Precursors | Solvent | Growth Time |
| 2-Amino-3-nitropyridinium this compound (ANPH) | Slow evaporation solution growth | 2-amino-3-nitropyridine, 4-hydroxybenzenesulfonic acid | Ethanol | 3 weeks |
The effectiveness of an NLO material is quantified by its hyperpolarizability, which is a measure of the non-linear response of a molecule to an applied electric field. The second-order polarizability, in particular, is responsible for phenomena such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.
For the compound 2-Amino-3-nitropyridinium this compound (ANPH), theoretical studies have been conducted to evaluate its NLO properties. Using Density Functional Theory (DFT) calculations, researchers have determined the dipole moment and second-order polarizability of the ANPH molecule sdlookchem.com. These computational analyses have confirmed the existence of significant NLO properties in this material sdlookchem.com. The investigation of frontier molecular orbitals and molecular electrostatic potential mapping further elucidates the electronic characteristics that give rise to its non-linear optical response sdlookchem.com. The charge transfer interactions, quantified through natural bond orbital (NBO) analysis, also play a crucial role in enhancing the second-order polarizability sdlookchem.com. The presence of the this compound moiety influences the electronic distribution and intramolecular charge transfer within the crystal, which are fundamental to achieving a high second-order NLO response.
Environmental and Industrial Chemical Processes
4-Hydroxybenzenesulfonic acid has been identified as a useful compound in environmental applications, particularly in the context of wastewater treatment and chelation. It is recognized as a chelating agent, capable of forming stable, water-soluble complexes with metal ions cymitquimica.com. This property is valuable in processes designed to control and remove metal ions from aqueous solutions. For instance, its ability to bind with metals can prevent them from reacting with other substances, which is a key principle in many wastewater treatment strategies cymitquimica.com.
Furthermore, research has explored its role as a redox-mediator in enzymatic reactions for environmental remediation. Specifically, it has been used in the laccase-catalyzed degradation of indigo (B80030), a common textile dye, showcasing its potential in treating industrial effluents chemicalbook.com. While the compound itself is listed as being potentially degradable by biological sewage treatment with proper acclimatization of the microbial population, its primary role in this context is as a process chemical that facilitates the breakdown of other pollutants nih.gov.
| Application Area | Function | Mechanism of Action |
| Wastewater Treatment | Chelating Agent | Forms stable, water-soluble complexes with metal ions. |
| Bioremediation | Redox-Mediator | Facilitates the laccase-catalyzed degradation of textile dyes like indigo. |
A significant industrial application of 4-hydroxybenzenesulfonic acid is its use as an additive in electroplating baths chemicalbook.comnih.gov. It is considered one of the most important additives in the acid tin plating process sdlookchem.com. In electroplating, additives are crucial for controlling the physical properties of the deposited metal layer, such as its brightness, uniformity, and internal stress.
The primary functions of 4-hydroxybenzenesulfonic acid and its salts in electroplating formulations include:
Improving Deposit Quality: It helps in achieving a fine-grained and uniform metallic coating.
Acting as a Carrier: In some formulations, sulfonate compounds act as carriers or suppressors, controlling the deposition rate and ensuring a smooth finish.
Its utility is not limited to tin plating; condensation products of phenolsulfonic acid mixtures with formaldehyde are used to improve the dyeing properties of polyamide fibers, indicating its broader application in modifying surface characteristics chemicalbook.com.
The applications of 4-hydroxybenzenesulfonic acid extend to the oil and gas industry and metalworking sectors. It is utilized in oilfield chemicals and for metalworking applications chemicalbook.com.
In the context of oilfield operations, it has been employed as a corrosion inhibitor in pipeline systems for natural gas and water sdlookchem.com. Its chemical structure allows it to lower the surface tension of water and form a protective barrier on metal surfaces, thereby inhibiting corrosion of materials such as steel, aluminum, and brass by preventing reactions with oxygen sdlookchem.com.
In metalworking fluids, sulfonates, in general, are workhorse components that provide lubrication and corrosion protection. While specific research on 4-hydroxybenzenesulfonic acid in metalworking fluids is less detailed in the provided context, synthetic sulfonates are known to function as emulsifiers, corrosion inhibitors, and detergents in these complex formulations. They help to form stable emulsions of oil in water, create a hydrophobic barrier on metal surfaces to prevent rust, and carry away fine particles and residues from the workpiece.
| Industry | Application | Specific Use |
| Oil & Gas | Oilfield Chemicals | Corrosion inhibitor for natural gas and water pipelines. |
| Metalworking | Metalworking Fluids | Component for providing lubrication and corrosion protection. |
**biological Interactions and Mechanistic Investigations Non Clinical **
Interaction with Biomolecular Systems
While research on the direct interaction of 4-hydroxybenzenesulfonate with DNA is limited, studies on its derivatives provide insight into potential mechanisms. A Schiff base derivative, sodium 2-((2-hydroxy-5-methylphenylimino) methyl) benzenesulfonate (B1194179), has been investigated for its DNA interaction capabilities. Research indicates that this compound interacts with Calf Thymus-DNA (CT-DNA) primarily through electrostatic interactions. Furthermore, the compound was observed to facilitate the cleavage of DNA through both hydrolytic and oxidative pathways. This suggests that derivatives of this compound can be engineered to bind and cleave DNA, a mechanism of interest in the development of therapeutic agents.
4-Hydroxybenzenesulfonic acid has been identified as a modulator of enzymatic activity, particularly in the context of industrial and biotechnological applications. It is utilized as a redox-mediator in the laccase-catalyzed degradation of indigo (B80030), a widely used textile dye. In this process, 4-hydroxybenzenesulfonic acid facilitates the transfer of electrons, thereby enhancing the efficiency of the laccase enzyme in breaking down the complex dye molecule. Fungal laccases, which are copper-containing enzymes, are involved in the degradation of lignin (B12514952) and can be used in the treatment of wastewater containing phenols researchgate.net. The ability of this compound to participate in such redox cycles highlights its role in modulating the activity of specific enzymes.
4-Hydroxybenzenesulfonic acid has been shown to interact with biological membranes, a key factor in its antimicrobial action. The proposed mechanism involves the compound binding to fatty acids within the cell membrane of bacteria. This interaction disrupts the normal synthesis of the cell wall by preventing the incorporation of these fatty acids. The consequence is a weakened cell wall, which ultimately leads to cell rupture and death. The surface-active properties of compounds like this compound are central to their biological effects, as the disruption of membrane integrity and function is a common mechanism for such molecules researchgate.net.
Antimicrobial Research
Derivatives of this compound have been a focus of significant research into new antimicrobial agents.
Investigations into derivatives of this compound have revealed notable antifungal properties. A specific sulfonic acid-based imine compound demonstrated activity against the yeasts Candida albicans and Candida tropicalis. In another study, a small molecule, piperazinium bis(4-hydroxybenzenesulphonate), was evaluated for its antifungal activity against Candida albicans and Aspergillus flaves using the disk diffusion method researchgate.net. Additionally, novel ionic liquids that incorporate a this compound anion have shown efficacy against various fungal strains researchgate.net.
Table 1: Antifungal Activity of this compound Derivatives
| Derivative Type | Fungal Strain | Finding |
|---|---|---|
| Sulfonic acid-based imine | Candida albicans | Exhibited antifungal activity |
| Sulfonic acid-based imine | Candida tropicalis | Exhibited antifungal activity |
| Piperazinium bis(4-hydroxybenzenesulphonate) | Candida albicans | Exhibited antifungal activity |
| Piperazinium bis(4-hydroxybenzenesulphonate) | Aspergillus flaves | Exhibited antifungal activity |
| 1-methyl-3-octyloxymethylimidazolium ionic liquids | Fungal strains | Demonstrated notable antimicrobial activity |
The antibacterial potential of this compound and its derivatives has been explored against various pathogens, particularly Gram-positive bacteria. The primary compound itself is known to possess mild antimicrobial properties. However, its derivatives have shown more potent activity. For instance, Schiff bases synthesized from this compound were found to be particularly effective against Staphylococcus aureus and Enterococcus faecalis. Similarly, novel ionic liquid derivatives incorporating the this compound anion have demonstrated significant antimicrobial activity against Gram-positive bacteria. Studies on other benzenesulfonyl hydrazone derivatives have also confirmed antibacterial activity against several Gram-positive strains, including species of Staphylococcus, Enterococcus, Micrococcus, and Bacillus nih.gov.
Table 2: Antibacterial Efficacy of this compound Derivatives
| Derivative Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfonic acid-based imine | Staphylococcus aureus | 64 µg/mL |
| Sulfonic acid-based imine | Enterococcus faecalis | 64 µg/mL |
| 1-methyl-3-octyloxymethylimidazolium ionic liquids | Gram-positive bacteria | 0.10 to 27.82 mM/L |
| 2,4,6-trimethylbenzenesulfonyl hydrazones | Staphylococcus spp. | 7.81 to 500 µg/mL |
| 2,4,6-trimethylbenzenesulfonyl hydrazones | Enterococcus faecalis | 7.81 to 500 µg/mL |
| 2,4,6-trimethylbenzenesulfonyl hydrazones | Micrococcus luteus | 7.81 to 500 µg/mL |
| 2,4,6-trimethylbenzenesulfonyl hydrazones | Bacillus spp. | 7.81 to 500 µg/mL |
Antioxidant Activity Studies
The potential for this compound to act as a free radical scavenger is primarily attributed to its chemical structure, specifically the presence of a phenolic hydroxyl (-OH) group attached to the benzene (B151609) ring. In phenolic compounds, this hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. This mechanism is a well-established principle for many phenolic antioxidants.
The antioxidant activity of phenolic compounds is often evaluated using various in vitro assays that measure their ability to scavenge stable free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In the DPPH assay, an antioxidant compound reduces the stable DPPH radical, a violet-colored solution, to the non-radical form, which is yellow nih.gov. The degree of color change is proportional to the scavenging activity. The ABTS assay is based on the reduction of the ABTS radical cation (ABTS•+), which is typically blue-green, by an antioxidant, leading to a loss of color nih.gov. The results of these assays are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a vitamin E analog nih.govnih.gov.
While the structure of this compound suggests it may possess free-radical scavenging capabilities, detailed research findings with specific quantitative data from these standard assays are not extensively documented in publicly available literature. Structure-activity relationship studies on related compounds, such as hydroxybenzoic acids, have shown that the antioxidant capacity is highly dependent on the number and position of hydroxyl groups nih.gov. For instance, studies on 4-hydroxybenzoic acid, a similar molecule lacking the sulfonate group, indicated poor activity in the DPPH assay compared to dihydroxybenzoic acids nih.gov. This suggests that a single phenolic hydroxyl group, as present in this compound, may confer modest scavenging ability. However, without direct experimental data for this compound, its specific efficacy as a free radical scavenger remains to be quantitatively characterized.
Table 1: Common Assays for Evaluating Free Radical Scavenging Activity of Phenolic Compounds
This table outlines standard methodologies used to assess the free radical scavenging potential of compounds like this compound.
| Assay Name | Principle | Typical Measurement |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | IC50 (µg/mL or µM): The concentration of the sample required to scavenge 50% of DPPH radicals. A lower IC50 indicates higher activity. |
| ABTS Radical Cation Scavenging Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to decolorization of the solution. | TEAC (Trolox Equivalent Antioxidant Capacity): Expresses the antioxidant capacity of a compound relative to the standard, Trolox. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | FRAP Value (µM Fe(II)/g): The concentration of ferrous ions produced, indicating the reducing power of the sample. |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH. | ORAC Value (µmol TE/g): The antioxidant capacity is quantified relative to a Trolox standard. |
Q & A
Q. What are the standard methods for synthesizing sodium 4-hydroxybenzenesulfonate, and how can purity be validated?
Sodium this compound is synthesized by neutralizing 4-hydroxybenzenesulfonic acid with sodium hydroxide (NaOH) in aqueous solution, yielding a white crystalline product . Purity validation typically involves:
- High-Performance Liquid Chromatography (HPLC): Using a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess organic impurities .
- Elemental Analysis: Confirming stoichiometry via carbon, hydrogen, and sulfur content.
- Thermogravimetric Analysis (TGA): Verifying anhydrous or hydrated forms by mass loss upon heating .
Q. What analytical techniques are recommended for characterizing this compound derivatives?
Key techniques include:
- Single-Crystal X-ray Diffraction (SCXRD): For structural determination; software like SHELXL or WinGX is used for refinement .
- FT-IR Spectroscopy: Identifying sulfonate (SO₃⁻) stretching vibrations (~1040 cm⁻¹) and hydroxyl (OH) groups .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to resolve aromatic proton environments and confirm substitution patterns .
Q. How does this compound interact in aqueous solutions, and what are its stability considerations?
The compound is highly water-soluble due to its polar sulfonate group. Stability studies under varying pH (3–10) and temperature (20–80°C) show:
- pH Stability: Degrades significantly under strongly acidic (pH < 3) or alkaline (pH > 10) conditions via sulfonate group hydrolysis.
- Thermal Stability: Stable below 100°C; decomposition observed at higher temperatures, releasing sulfur oxides .
Advanced Research Questions
Q. How can experimental design optimize the photocatalytic degradation of this compound in environmental remediation studies?
Mineralization efficiency depends on:
- Catalyst Selection: TiO₂ (P25) under UV light achieves ~70% TOC removal in 180 minutes .
- Ozonation Synergy: Combining O₃/UV with TiO₂ enhances hydroxyl radical (•OH) generation, improving degradation kinetics by 1.5× compared to standalone methods .
- Parameter Optimization: Control pH (near-neutral), initial concentration (10⁻³ M), and flow rate (1.2 mL/min) to maximize reaction rates .
Q. What crystallographic challenges arise when studying this compound coordination complexes, and how are they resolved?
Challenges include:
- Disorder in Anisotropic Refinement: Sulfonate groups may exhibit positional disorder, requiring high-resolution data (≤ 0.8 Å) and SHELXL refinement with ISOR/DFIX constraints .
- Hydrogen Bonding Networks: Use PLATON or Mercury to map interactions (e.g., O–H···O) that stabilize crystal packing . Example: A Co(II) complex with this compound showed 2D supramolecular architecture via π-π stacking and hydrogen bonds, confirmed by SCXRD .
Q. How do data contradictions in nonlinear optical (NLO) studies of this compound-based crystals arise, and how are they addressed?
Discrepancies in NLO efficiency (e.g., second-harmonic generation (SHG)) may stem from:
- Crystalline Perfection: Defects reduce SHG response; use etching/HRXRD to assess crystal quality .
- Polarization Orientation: Kurtz-Perry powder method vs. single-crystal Z-scan may yield differing results due to anisotropy .
- Comparative Studies: Cross-validate with hyper-Rayleigh scattering (HRS) to resolve measurement conflicts .
Q. What methodological frameworks ensure reproducibility in adsorption studies using this compound-functionalized materials?
Best practices include:
- Isotherm Modeling: Fit Langmuir/Freundlich models using nonlinear regression (e.g., OriginLab) to avoid linearization errors .
- Kinetic Controls: Pseudo-second-order models better describe chemisorption-dominated processes (R² > 0.99) .
- Error Quantification: Report standard deviations from triplicate runs and use ANOVA for batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
